
Protease-Activated Receptor-4 diTFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protease-Activated Receptor-4 diTFA is a compound that acts as an agonist for Protease-Activated Receptor-4. Protease-Activated Receptors are a family of G protein-coupled receptors that are activated by proteolytic cleavage. Protease-Activated Receptor-4 is one of the four members of this family and is involved in various physiological processes, including thrombin-induced platelet aggregation and inflammatory responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Protease-Activated Receptor-4 diTFA involves a series of chemical reactions. One common method includes the use of indole-based compounds as starting materials. The synthetic route typically involves three steps:
- Formation of an intermediate compound through a reaction with a suitable reagent.
- Conversion of the intermediate to the desired product using specific reaction conditions.
- Purification and characterization of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and high-throughput screening assays. The process includes the preparation of mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and subsequent purification using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Protease-Activated Receptor-4 diTFA undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Protease-Activated Receptor-4 diTFA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the activation mechanisms of G protein-coupled receptors.
Biology: Investigated for its role in cellular signaling and inflammatory responses.
Medicine: Explored as a potential therapeutic target for antiplatelet therapy and cardiovascular diseases.
Industry: Utilized in the development of high-throughput screening assays for drug discovery
作用機序
Protease-Activated Receptor-4 diTFA exerts its effects by binding to Protease-Activated Receptor-4, leading to the proteolytic cleavage of its extracellular N-terminal domain. This cleavage exposes a new N-terminal domain that acts as a tethered ligand, inducing intracellular signaling pathways. The molecular targets involved include various proteases such as thrombin, trypsin, and cathepsin G .
類似化合物との比較
Protease-Activated Receptor-4 diTFA is unique compared to other similar compounds due to its specific activation of Protease-Activated Receptor-4. Similar compounds include:
- Protease-Activated Receptor-1 Agonist acetate
- Vorapaxar
- TRAP-6 amide acetate
- VKGILS-NH2 Acetate
- Protease-Activated Receptor-2-IN-1
- I-191
- SLIGRL-NH2 Protease-Activated Receptor-2 Activating Peptide acetate .
These compounds share similar mechanisms of action but differ in their receptor specificity and therapeutic applications.
特性
分子式 |
C37H48F6N8O11 |
|---|---|
分子量 |
894.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H46N8O7.2C2HF3O2/c34-15-5-4-9-24(31(46)40-25(30(36)45)17-21-7-2-1-3-8-21)38-29(44)20-37-32(47)27-10-6-16-41(27)33(48)26(39-28(43)19-35)18-22-11-13-23(42)14-12-22;2*3-2(4,5)1(6)7/h1-3,7-8,11-14,24-27,42H,4-6,9-10,15-20,34-35H2,(H2,36,45)(H,37,47)(H,38,44)(H,39,43)(H,40,46);2*(H,6,7)/t24-,25-,26-,27-;;/m0../s1 |
InChIキー |
AKBHJECXYCYDMD-OSQDUZRTSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461557.png)
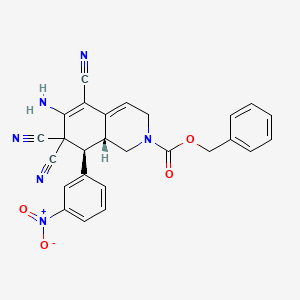
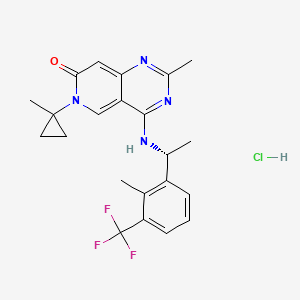
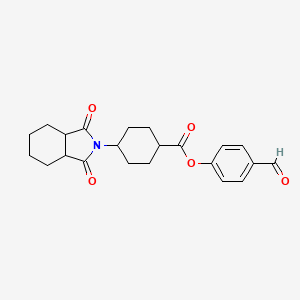
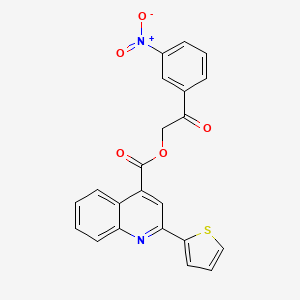
![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
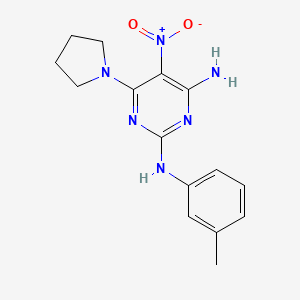
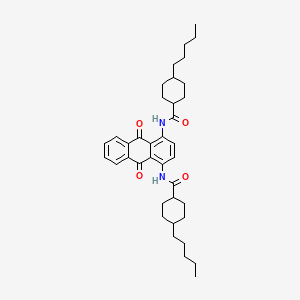

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
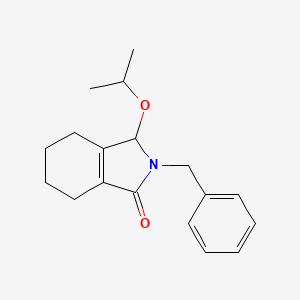
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)

